molecular formula C10H12N4 B13312173 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13312173
M. Wt: 188.23 g/mol
InChI Key: PZOIUKVAHOFFCK-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine (CAS 1780219-01-3) is a high-value 1,2,3-triazole derivative supplied for advanced pharmaceutical and biological research. This compound features the 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its exceptional versatility as a bioisostere for amide, ester, and carboxylic acid groups, which can significantly improve the physicochemical properties, pharmacokinetics, and pharmacology of lead molecules . The 1,2,3-triazole core is a key structural motif in several clinical drugs and is the subject of extensive research due to its wide spectrum of reported biological activities . Scientific literature indicates that 1,2,3-triazole derivatives, like this compound, are prominent in anticancer research. They have been shown to inhibit nuclear factor kappa B (NF-κB) activation and cancer cell migration, and can induce apoptosis in various cancer cell lines, such as A549 lung carcinoma cells . Furthermore, 1,2,3-triazole hybrids are extensively investigated for their potent antimicrobial and antibiofilm properties. Research demonstrates their efficacy in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus , making them valuable for developing new anti-infective strategies . The structural rigidity and hydrogen-bonding capability of the 1,2,3-triazole ring make this compound a valuable building block in drug discovery . It is commonly used to create hybrid molecules by conjugating with other pharmacophores through click chemistry, leading to novel agents with potential synergistic effects . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-9(5-8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

PZOIUKVAHOFFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2N=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis via Click Chemistry

The synthesis of 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine, like other triazole derivatives, typically involves click chemistry, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is a popular route to 1,2,3-triazoles, involving the interaction between organic azides and alkynes to form 1,4-regioisomeric 1,2,3-triazoles.

General Synthetic Route (Scheme 1)

Alternative Synthetic Methods

Besides the CuAAC reaction, several other methods can synthesize 1H-1,2,3-triazoles:

Synthesis of Related Triazole Compounds

An original synthesis method involves creating a molecule consisting of 4-R1-2-[(4-R2-piperazin-1-yl)methyl]-5-{[3-(4-chlorophenyl)-5-(depicted in Fig. 4. In the initial stage, methyl-4-(5(6)-R-1H-benzimidazol-2-yl)benzoates were synthesized through the reaction of methyl-4-formylbenzoate with the respective o-phenylenediamine in the presence of \$$Na2S2O_5\$$. Subsequently, the synthesized compounds underwent treatment with excess hydrazine hydrate to yield hydrazides of 4-(5(6)-R-1H-benzimidazol-2-yl)benzoic acid. In the third stage, these hydrazides of benzoic acid were reacted with alkyl isothiocyanates. Following this, cyclization in an alkaline medium facilitated the formation of the corresponding 1,2,4-triazole-3-thiones. Finally, a substitution reaction occurred between 2-bromoacetophenones and the synthesized thiones, resulting in the desired target compounds (Fig. 4).

Physicochemical Properties

Property Value
Molecular Formula \$$ C{10}H{12}N_4 \$$
Molecular Weight 188.23 g/mol
IUPAC Name 2-[(2-methylphenyl)methyl]triazol-4-amine
CAS No. NA
Standard InChI InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)
Standard InChIKey ALPXIGKKYQYFLG-UHFFFAOYSA-N
Canonical SMILES Cc1=cc=cc=c1CN2N=CC(=N2)N
PubChem Compound ID 82405005

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound with a triazole ring, featuring a methylphenyl group attached to the triazole, influencing its chemical properties and potential biological activities. The molecular formula for this compound is C10H12N4C_{10}H_{12}N_4, and its molecular weight is approximately 188.23 g/mol . The compound's structure can be represented by the canonical SMILES notation: CC1=CC=CC=C1CN2C=NN=C2N.

While the provided search results offer limited information specifically on the applications of this compound, they do highlight some potential areas based on the properties and activities of similar compounds:

Biological Activities and Interactions:

  • Research indicates that this compound exhibits notable biological activities.
  • Interaction studies of this compound focus on its binding affinity with various biological targets.

Triazole Derivatives and Their Applications:

  • Antimicrobial Agents: Triazole derivatives have significant antibacterial activity, making them potential candidates for antibacterial agents .
  • Enzyme Inhibition: Paeonol–1,2,3-triazole hybrids have shown potential as inhibitors of BuChE and MAO-B enzymes, suggesting applications in neurology . The nature and position of substituents on the benzyl ring in the 1,2,3-triazole nucleus influence the BuChE inhibitory activity of synthesized compounds .
  • Anticancer Activity: Certain triazole derivatives exhibit anticancer properties, indicating a potential application in cancer research. For example, 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole shows a broader spectrum against cancer.

Table of Triazole Compounds and Their Activities

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Methoxyphenyl)-1H-1,2,3-triazoleMethoxy group on phenylAntimicrobialStronger antifungal properties
4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazoleChlorophenyl substitutionAnticancerBroader spectrum against cancer
5-(3-Methylphenyl)-1H-1,2,4-triazoleMethylphenyl substitutionAntiviralEnhanced activity against viruses

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which contribute to its biological activity. The compound can inhibit enzymes and proteins involved in critical cellular processes, leading to its antimicrobial and anti-cancer effects.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine

  • Substituent : 4-Chlorophenyl
  • Molecular Weight : 194.62 g/mol
  • Activity: Potent IDO1 inhibitor with an IC50 of 0.023 μM, outperforming other triazole derivatives in immuno-oncology research .
  • Key Difference : The electron-withdrawing chlorine atom enhances binding affinity to IDO1 compared to the electron-donating methyl group in the target compound.

Thiourea Derivatives of 2H-1,2,3-triazol-4-amine

  • Substituent : Varied (e.g., trifluoromethyl, nitro, or thiazole groups)
  • Activity : Antimicrobial agents against Gram-positive pathogens (MIC: 0.5–8 μg/ml) and biofilm inhibitors for Staphylococcus epidermidis .
  • Key Difference : Thiourea functionalization broadens antimicrobial activity, whereas the target compound’s 3-methylbenzyl group may limit its spectrum to enzyme inhibition.

3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1)

  • Substituent : 3,5-Bis(trifluoromethyl)phenyl
  • Molecular Weight : 300.17 g/mol
  • Application : Used in stereodivergent anion binding catalysis due to strong electron-withdrawing CF3 groups enhancing Lewis acidity .
  • Key Difference : The trifluoromethyl groups confer distinct electronic properties, making S1 more suitable for catalytic applications than the target compound.

2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine

  • Substituent : Cyclopropylmethyl
  • Molecular Weight : 242.34 g/mol
  • Note: The cyclopropane ring introduces steric constraints and metabolic stability, contrasting with the aromatic 3-methylbenzyl group .

2-({Hexahydrofuro[2,3-c]furan-2-yl}methyl)-2H-1,2,3-triazol-4-amine

  • Substituent : Furo-furan group
  • Molecular Weight : 210.23 g/mol

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Activity/Application Potency/Performance Reference
This compound 3-Methylbenzyl 216.27 Immunomodulation (potential IDO1 inhibition) Under investigation
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine 4-Chlorophenyl 194.62 IDO1 inhibition IC50 = 0.023 μM
Thiourea derivatives (e.g., Compound 2) Trifluoromethyl ~250 Antimicrobial MIC = 0.5–8 μg/ml
3-(3,5-Bis(trifluoromethyl)phenyl)-... (S1) 3,5-Bis(trifluoromethyl) 300.17 Catalysis High Lewis acidity
2-(Cyclopropylmethyl)-... Cyclopropylmethyl 242.34 Metabolic stability Not reported
2-({Hexahydrofuro...}methyl)-... Furo-furan 210.23 CNS-targeted drug design Structural novelty

Biological Activity

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound characterized by a triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of the 3-methylphenyl group enhances its lipophilicity and biological interactions.

Properties Table

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight204.23 g/mol
IUPAC NameThis compound
InChI KeyPZOIUKVAHOFFCK-UHFFFAOYSA-N

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated against various cancer cell lines, revealing that modifications at specific positions can enhance their efficacy. The triazole core has been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
In a study evaluating the anticancer potential of triazole derivatives, it was found that certain modifications led to improved activity against breast cancer cells. The incorporation of a 3-bromophenylamino moiety was particularly beneficial, enhancing the dual anticancer effects observed in several tested cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial and fungal strains. The mechanism appears to involve interference with essential cellular processes in microorganisms.

Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with target molecules, potentially inhibiting enzymes critical for microbial growth .

Comparative Analysis with Similar Compounds

Comparative studies with other triazole derivatives highlight the unique biological profile of this compound.

Compound TypeActivity LevelNotes
1,2,4-TriazoleModerateDifferent substitution patterns
BenzotriazoleVariableFused benzene ring alters properties
TetrazoleHighAdditional nitrogen increases reactivity

The specific substitution pattern of this compound contributes to its distinct biological properties compared to other triazoles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl precursors or azide-alkyne cycloaddition (Click chemistry). Key parameters include:

  • Temperature : 60–80°C for controlled reaction rates and selectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/methanol improves yield in later stages .
  • Catalysts : Cu(I) catalysts (e.g., CuSO₄·NaAsc) for regioselective triazole formation .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–7.3 ppm) and confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 229.12) .
  • IR Spectroscopy : Identifies amine (–NH₂) stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Q. What are the key considerations in optimizing reaction yield during synthesis?

  • Methodological Answer :

  • Stoichiometric Ratios : Excess azide or alkyne precursors (1.2:1) to drive cycloaddition .
  • Moisture Control : Anhydrous conditions prevent side reactions in Cu-catalyzed steps .
  • Workup : Neutralization of acidic byproducts (e.g., using NaHCO₃) improves purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Software : SHELXL for refining X-ray diffraction data; WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Data Collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) reduce thermal motion artifacts .
  • Validation : R-factor convergence (<5%) and residual density maps (<0.3 eÅ⁻³) confirm accuracy .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic dihedral angles .
  • Dynamic Effects : NMR may indicate solution-state conformational flexibility, while X-ray captures static solid-state geometry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –F, –Cl) to the phenyl ring to modulate lipophilicity and target binding .
  • Bioassay Design : Test against enzyme panels (e.g., kinases, cytochrome P450) to identify inhibitory activity .
  • Docking Studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., fungal CYP51) .

Q. How can chromatographic methods validate the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% by peak integration .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) system to track reaction progress; Rf ≈ 0.5 for the product .

Q. What challenges arise in experimental phasing for crystallographic studies, and how can they be addressed?

  • Methodological Answer :

  • Heavy-Atom Derivatives : Soak crystals in HgCl₂ or K₂PtCl₄ to improve phase determination .
  • High-Throughput Pipelines : SHELXC/D/E for rapid data processing and phase extension in low-symmetry space groups .

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